molecular formula C18H13Cl2N5O B14962828 N-(3,5-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

N-(3,5-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14962828
M. Wt: 386.2 g/mol
InChI Key: WZORCCSIPPYOFX-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a small molecule research chemical with the molecular formula C19H16ClN5O. It features a 1,3,5-triazine-2,4-diamine core scaffold that is extensively explored in medicinal chemistry and agrochemical research . The structure is substituted with a 3-methylbenzofuran group at the 6-position and a 3,5-dichlorophenyl group via an amine linkage at the 2-position. The 1,3,5-triazine scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Compounds based on this scaffold have demonstrated a range of therapeutic activities . Specifically, 6,N2-diaryl-1,3,5-triazine-2,4-diamines have shown significant promise in anticancer research, with some derivatives exhibiting potent and selective antiproliferative activity against challenging cancer cell lines, such as the triple-negative MDA-MB-231 breast cancer cells . The incorporation of a benzofuran moiety, as seen in this compound, is a common strategy in lead optimization, as this heterocyclic system is found in many biologically active molecules and can influence the compound's lipophilicity and binding affinity . The 3,5-dichlorophenyl substituent may contribute to the molecule's electronic properties and overall pharmacokinetic profile. This compound is intended for research and development purposes only, potentially including use as a building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, or a lead compound for the development of novel kinase inhibitors or anticancer agents . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H13Cl2N5O

Molecular Weight

386.2 g/mol

IUPAC Name

2-N-(3,5-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H13Cl2N5O/c1-9-13-4-2-3-5-14(13)26-15(9)16-23-17(21)25-18(24-16)22-12-7-10(19)6-11(20)8-12/h2-8H,1H3,(H3,21,22,23,24,25)

InChI Key

WZORCCSIPPYOFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC(=CC(=C4)Cl)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Triazine-Diamines with Benzofuran/Phenyl Groups

The following structurally similar compounds share the 1,3,5-triazine-2,4-diamine core but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Key Features
N-(2-Methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine () N2: 2-methoxyphenyl; C6: 3-methylbenzofuran 347.38 Methoxy group increases polarity but reduces lipophilicity compared to chloro substituents.
N-(5-Chloro-2-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine () N2: 5-chloro-2-methoxyphenyl; C6: 3-methylbenzofuran ~387.8 (estimated) Chlorine and methoxy combination balances lipophilicity and electronic effects.
N-(3-Chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine () N2: 3-chloro-2-methylphenyl; C6: 3-methylbenzofuran 365.8 Methyl group introduces steric hindrance, potentially reducing receptor binding efficiency.
Target Compound () N2: 3,5-dichlorophenyl; C6: 3-methylbenzofuran 412.25 Dichlorophenyl enhances stability and bioactivity via strong electron-withdrawing effects.

Key Findings :

  • Electron-Withdrawing Groups : The 3,5-dichlorophenyl group in the target compound provides superior stability and pesticidal activity compared to methoxy or methyl-substituted analogs (e.g., ) .
  • Synthetic Accessibility: Compounds with bulky substituents (e.g., 3-chloro-2-methylphenyl in ) may require specialized dehydrosulfurization agents (e.g., I₂/Et₃N mixtures) for synthesis, as noted in related triazine-oxadiazine systems ().
Comparison with Agrochemical Triazine Derivatives

Triazine-diamines are widely used in herbicides. Below is a comparison with pesticidal analogs:

Compound Name Substituents Application Molecular Weight (g/mol) Reference
Indaziflam () N2: (1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl; C6: 1-fluoroethyl Herbicide (EPA-registered) 330.37
Triaziflam () N2: [1-(3,5-dimethylphenoxy)-2-propanyl]; C6: 2-fluoro-2-propanyl Experimental herbicide 362.4 (estimated)
Methoprotryne () N2: 3-methoxypropyl; C4: isopropyl; C6: methylthio Herbicide (discontinued) 286.37
Target Compound N2: 3,5-dichlorophenyl; C6: 3-methylbenzofuran Research-stage agrochemical 412.25

Key Findings :

  • Substituent Impact : Chlorine atoms in the target compound may enhance herbicidal potency compared to fluorine (Indaziflam) or methylthio (Methoprotryne) groups, as chlorinated aromatics often exhibit stronger inhibition of plant enzymes .
  • Synthetic Challenges : The benzofuran moiety in the target compound complicates synthesis compared to simpler alkyl/aryl substituents in commercial herbicides ().

Research and Development Insights

    Q & A

    Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

    Answer:
    The compound can be synthesized via a microwave-assisted, one-pot method using cyanoguanidine, substituted aromatic aldehydes, and aryl amines in ethanol with catalytic HCl. Key steps include:

    • Microwave irradiation (140°C, 150W, 50 min) to accelerate cyclization .
    • Post-reaction alkaline treatment (5N NaOH) to neutralize excess acid and precipitate the product .
      Optimization Tips :
    • Use Design of Experiments (DoE) to minimize trial-and-error. For example, vary temperature, solvent polarity, and stoichiometry to maximize yield .
    • Monitor reaction progress via TLC or HPLC to identify incomplete steps.

    Basic: Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

    Answer:

    • ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example:
      • Benzofuran protons resonate at δ 7.2–7.8 ppm due to aromatic ring currents .
      • Triazine NH groups appear as broad singlets near δ 6.1–6.2 ppm .
    • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. Example: A calculated mass of 460.0919 vs. observed 460.0883 .
    • UPLC Purity : Ensure >95% purity by integrating chromatogram peaks .

    Advanced: How can 3D-QSAR modeling predict biological activity, and what descriptors are most influential?

    Answer:

    • Methodology :
      • Generate a ligand library with structural analogs (e.g., varying substituents on the triazine core) .
      • Align molecules in a 3D grid and compute electrostatic/van der Waals interaction fields .
      • Validate models using partial least squares (PLS) regression and cross-validation.
    • Key Descriptors :
      • Electron-withdrawing groups (e.g., Cl, CF₃) enhance antiproliferative activity by increasing triazine electrophilicity .
      • Bulky aryl groups improve binding to hydrophobic enzyme pockets .

    Advanced: What computational strategies can streamline reaction design for novel analogs?

    Answer:

    • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map energy barriers for key steps like cyclization .
    • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for new substrates .
    • Example : ICReDD’s workflow integrates computation-experiment feedback loops to reduce development time by 30–50% .

    Advanced: How should researchers address inconsistent synthetic yields across batches?

    Answer:

    • Root Cause Analysis :
      • Check reagent purity (e.g., aldehyde oxidation state).
      • Monitor microwave power stability to ensure consistent heating .
    • Mitigation :
      • Use statistical process control (SPC) charts to track yield variability .
      • Introduce scavengers (e.g., molecular sieves) to absorb moisture in hygroscopic steps .

    Advanced: What mechanistic insights exist for the compound’s biological activity?

    Answer:

    • Hypothesized Mechanism :
      • The triazine core acts as a ATP-competitive kinase inhibitor, with dichlorophenyl and benzofuran moieties enhancing binding affinity .
      • In vitro Testing : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate structure-activity trends .

    Advanced: How to resolve conflicting NMR data for structurally similar derivatives?

    Answer:

    • Case Study : Compare δ 7.85–7.72 ppm (trifluoromethylphenyl protons) vs. δ 7.55 ppm (chloro-fluorophenyl) in analogs .
    • Strategies :
      • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
      • Cross-validate with X-ray crystallography if single crystals are obtainable .

    Basic: What solubility and stability profiles are critical for in vitro assays?

    Answer:

    • Solubility : Test in DMSO (stock solutions) and dilute in PBS. Reported solubility: 9.7×10⁻⁸ g/L in water .
    • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

    Advanced: How can heterocyclic modifications enhance target selectivity?

    Answer:

    • Benzofuran Replacement : Substitute with indole or thiophene to alter π-π stacking interactions.
    • Triazine Modifications : Introduce sulfonamide or carbonyl groups to hydrogen-bond with active-site residues .

    Advanced: What role does statistical DoE play in optimizing multi-step syntheses?

    Answer:

    • Case Application : Use a fractional factorial design to screen variables (e.g., reaction time, catalyst loading) .
    • Outcome : Reduced experiments by 60% while identifying temperature as the most significant factor (p < 0.05) .

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